molecular formula C37H28N2O5 B12546690 Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone CAS No. 143285-37-4

Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone

Cat. No.: B12546690
CAS No.: 143285-37-4
M. Wt: 580.6 g/mol
InChI Key: NNFPXDULJJJKBG-UHFFFAOYSA-N
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Description

Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone is an aromatic compound with a complex structure that includes multiple phenyl and ether groups. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone typically involves a multi-step process. One common method starts with the reaction of biphenol and p-nitrochlorobenzene under nitrogen protection. A salt-forming agent and a strong-polarity aprotic solvent are added, and the mixture is refluxed at 130-140°C for 3-5 hours. The resulting product is filtered, and deionized water is added to the filtrate, followed by cooling, filtration, washing, and drying to obtain 4,4’-bis(4-nitrophenoxy)biphenyl. This intermediate is then reduced using organic amine, nickel, and an ester organic solvent under nitrogen protection at 40-70°C and 10-20 atm pressure for 5-8 hours to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. The use of catalysts with high selectivity and simplified purification processes are common to ensure the product’s quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to convert nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a nickel catalyst or other reducing agents like sodium borohydride.

    Substitution: Halogenated compounds and strong bases or acids depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines .

Mechanism of Action

The mechanism by which Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone exerts its effects is primarily through its interaction with other molecules via its functional groups. The compound’s multiple phenyl and ether groups allow it to form stable complexes and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone is unique due to its specific arrangement of phenyl and ether groups, which confer distinct thermal and mechanical properties. This makes it particularly valuable in applications requiring high stability and performance.

Properties

CAS No.

143285-37-4

Molecular Formula

C37H28N2O5

Molecular Weight

580.6 g/mol

IUPAC Name

bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone

InChI

InChI=1S/C37H28N2O5/c38-27-5-13-31(14-6-27)43-35-21-17-33(18-22-35)41-29-9-1-25(2-10-29)37(40)26-3-11-30(12-4-26)42-34-19-23-36(24-20-34)44-32-15-7-28(39)8-16-32/h1-24H,38-39H2

InChI Key

NNFPXDULJJJKBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)N)OC5=CC=C(C=C5)OC6=CC=C(C=C6)N

Origin of Product

United States

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